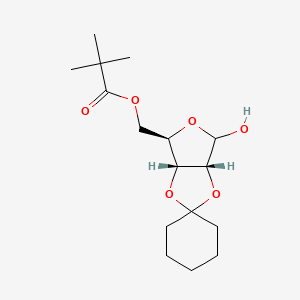
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose: is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37404 g/mol . It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of cyclohexylidene and pivaloyl protective groups. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The cyclohexylidene group is introduced by reacting D-ribofuranose with cyclohexanone in the presence of an acid catalyst. The pivaloyl group is then added by reacting the intermediate product with pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The protective groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can be employed to remove or replace protective groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a protective group in the synthesis of nucleosides and nucleotides.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and specialty reagents.
Mechanism of Action
The mechanism of action of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose involves its role as a protective group. The cyclohexylidene and pivaloyl groups protect the hydroxyl groups of D-ribofuranose from unwanted reactions during chemical synthesis. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
- 2,3-O-Isopropylidene-D-ribofuranose
- 5-O-Benzoyl-D-ribofuranose
- 2,3-O-Benzylidene-D-ribofuranose
Comparison: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose is unique due to the presence of both cyclohexylidene and pivaloyl protective groups. These groups provide greater steric hindrance and stability compared to other protective groups like isopropylidene or benzylidene. This makes it particularly useful in the synthesis of complex molecules where selective protection of hydroxyl groups is required.
Properties
Molecular Formula |
C16H26O6 |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxyspiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H26O6/c1-15(2,3)14(18)19-9-10-11-12(13(17)20-10)22-16(21-11)7-5-4-6-8-16/h10-13,17H,4-9H2,1-3H3/t10-,11-,12-,13?/m1/s1 |
InChI Key |
QQXPEVVPGGLCMF-PFGBXZAXSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)O)OC3(O2)CCCCC3 |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C2C(C(O1)O)OC3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
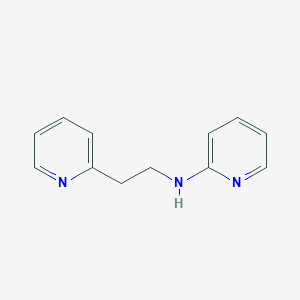
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
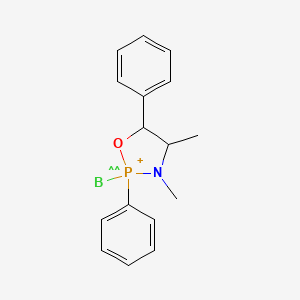
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
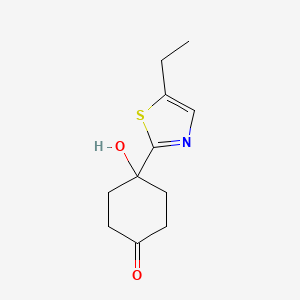
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
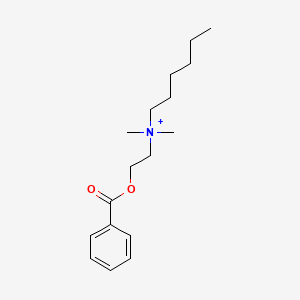
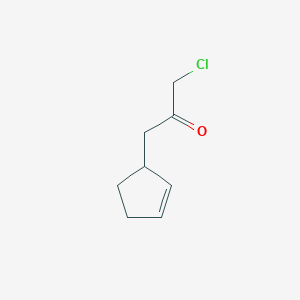
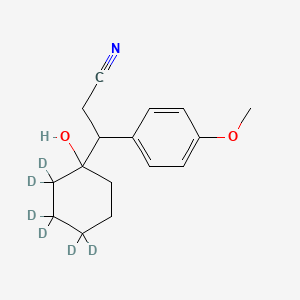
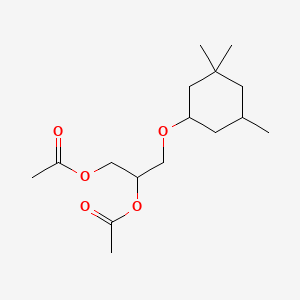
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
